molecular formula C13H18N4O B4989547 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine

5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine

Cat. No. B4989547
M. Wt: 246.31 g/mol
InChI Key: RLEAXSDLQOWBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine, also known as CLP290, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a selective activator of the potassium channel KCC2, which plays a crucial role in regulating neuronal excitability and synaptic transmission. In

Mechanism of Action

KCC2 is a potassium-chloride cotransporter that is responsible for maintaining the low intracellular chloride concentration in neurons. The activity of KCC2 is crucial for the proper functioning of inhibitory neurotransmission. In pathological conditions, such as epilepsy and neuropathic pain, the activity of KCC2 is reduced, leading to an increase in neuronal excitability and a decrease in inhibitory synaptic transmission. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine selectively activates KCC2, leading to an increase in its activity and a restoration of inhibitory neurotransmission.
Biochemical and Physiological Effects:
The activation of KCC2 by 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve locomotor function in spinal cord injury models. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its selectivity for KCC2, which minimizes off-target effects. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is also highly soluble in water, making it suitable for use in aqueous solutions. However, one limitation of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the lack of human clinical data, which limits our understanding of its potential therapeutic applications in humans.

Future Directions

There are several future directions for the research and development of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. One direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the exploration of its potential therapeutic applications in other neurological disorders, such as autism spectrum disorders and traumatic brain injury. Additionally, the development of selective KCC2 activators with improved potency and selectivity may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
In conclusion, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is a small molecule with significant potential for the treatment of various neurological disorders. Its selective activation of KCC2 makes it a promising candidate for the restoration of inhibitory neurotransmission and the reduction of neuronal excitability. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine involves a multi-step process that begins with the reaction of 3-isobutyl-1,2,4-oxadiazole with N,N-dimethyl-2-chloropyridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to increase the activity of KCC2, leading to a reduction in neuronal excitability and an increase in inhibitory synaptic transmission. This mechanism of action makes 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine a promising candidate for the treatment of hyperexcitability disorders.

properties

IUPAC Name

N,N-dimethyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(2)7-11-15-13(18-16-11)10-5-6-12(14-8-10)17(3)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAXSDLQOWBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.